molecular formula C6H8N2O3 B3351431 4-Acetylpiperazine-2,6-dione CAS No. 35975-27-0

4-Acetylpiperazine-2,6-dione

Cat. No.: B3351431
CAS No.: 35975-27-0
M. Wt: 156.14 g/mol
InChI Key: MIAUQQUTAJUSSX-UHFFFAOYSA-N
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Description

4-Acetylpiperazine-2,6-dione is a heterocyclic compound that belongs to the class of piperazine derivatives It is characterized by the presence of an acetyl group attached to the piperazine ring, which is further substituted with two keto groups at positions 2 and 6

Scientific Research Applications

4-Acetylpiperazine-2,6-dione has a wide range of applications in scientific research, including:

Mechanism of Action

While the specific mechanism of action for 4-Acetylpiperazine-2,6-dione is not mentioned, piperidine-2,6-diones are the core backbone of the CRBN ligand in the design of PROTAC drugs .

Future Directions

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were designed, synthesized and evaluated for their antioxidative activity . This research suggests the potential of these compounds as novel antioxidative candidates for the treatment of diseases caused by oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylpiperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method yields piperazine-2,6-dione derivatives, which can then be acetylated to form this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylpiperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: This reaction can replace the acetyl group with other substituents, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-2,6-dione derivatives with additional functional groups, while reduction can produce hydroxyl-substituted piperazine derivatives.

Comparison with Similar Compounds

  • Piperazine-2,5-dione
  • 4-(1H-Indole-2-carbonyl)piperazine-2,6-dione
  • N-Substituted piperazine derivatives

Properties

IUPAC Name

4-acetylpiperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-4(9)8-2-5(10)7-6(11)3-8/h2-3H2,1H3,(H,7,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAUQQUTAJUSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516969
Record name 4-Acetylpiperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-27-0
Record name 4-Acetylpiperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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